molecular formula C11H12BrNO B2530877 6-(4-Bromophenyl)piperidin-2-one CAS No. 267880-78-4

6-(4-Bromophenyl)piperidin-2-one

Cat. No.: B2530877
CAS No.: 267880-78-4
M. Wt: 254.127
InChI Key: SFPGNDANMWJZEN-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)piperidin-2-one is an organic compound with the molecular formula C11H12BrNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromophenyl group attached to the piperidin-2-one ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)piperidin-2-one typically involves the bromination of phenylpiperidin-2-one. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the phenyl ring .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This method involves the use of palladium or rhodium catalysts to facilitate the hydrogenation process. The reaction is conducted under high pressure and temperature to achieve optimal yields .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Bromophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(4-Bromophenyl)piperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

6-(4-bromophenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h4-7,10H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPGNDANMWJZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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